molecular formula C8H9BF2O3 B13461438 (3-(Difluoromethyl)-5-methoxyphenyl)boronic acid

(3-(Difluoromethyl)-5-methoxyphenyl)boronic acid

Katalognummer: B13461438
Molekulargewicht: 201.97 g/mol
InChI-Schlüssel: QUAQJUWEQKDTIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(difluoromethyl)-5-methoxyphenyl]boronic acid: is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring substituted with difluoromethyl and methoxy groups. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it valuable in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(difluoromethyl)-5-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include phenols, boronate esters, and substituted phenyl derivatives. These products can be further utilized in various synthetic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [3-(difluoromethyl)-5-methoxyphenyl]boronic acid is used as a building block for the synthesis of complex organic molecules

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making [3-(difluoromethyl)-5-methoxyphenyl]boronic acid a valuable tool in drug discovery and development .

Industry

In the industrial sector, [3-(difluoromethyl)-5-methoxyphenyl]boronic acid is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or reagent in chemical processes.

Wirkmechanismus

The mechanism of action of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the difluoromethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3-(trifluoromethyl)phenylboronic acid]: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [3,5-difluorophenylboronic acid]: Contains two fluorine atoms on the phenyl ring but lacks the methoxy group.

Uniqueness

The uniqueness of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid lies in its combination of the difluoromethyl and methoxy groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications where these properties are desired, such as in drug discovery and advanced materials research .

Eigenschaften

Molekularformel

C8H9BF2O3

Molekulargewicht

201.97 g/mol

IUPAC-Name

[3-(difluoromethyl)-5-methoxyphenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,8,12-13H,1H3

InChI-Schlüssel

QUAQJUWEQKDTIY-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)OC)C(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.